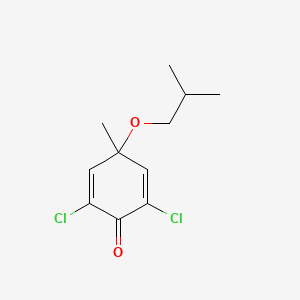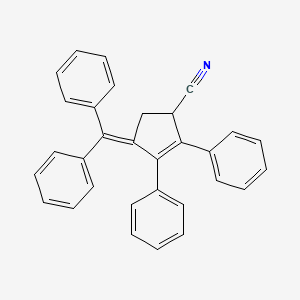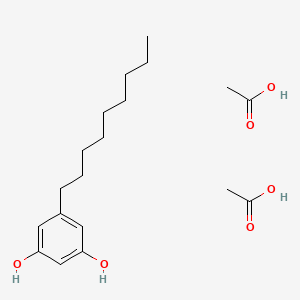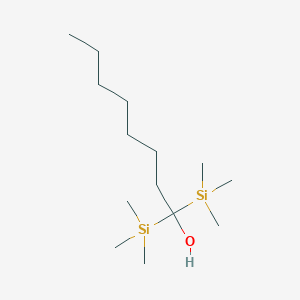![molecular formula C16H18INS2 B14588816 5-[Methyl(propyl)amino]thianthren-5-ium iodide CAS No. 61558-86-9](/img/structure/B14588816.png)
5-[Methyl(propyl)amino]thianthren-5-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[Methyl(propyl)amino]thianthren-5-ium iodide is a chemical compound with the molecular formula C13H18INS It is a quaternary ammonium salt, which means it contains a nitrogen atom with four organic substituents, giving it a formal positive charge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Methyl(propyl)amino]thianthren-5-ium iodide typically involves the reaction of thianthrene with methyl(propyl)amine in the presence of an iodinating agent. The reaction conditions often include:
Solvent: Anhydrous ethanol or acetonitrile
Temperature: Room temperature to 60°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The process includes:
Reactant Purity: High-purity thianthrene and methyl(propyl)amine
Catalysts: Use of phase transfer catalysts to enhance reaction rates
Purification: Crystallization or recrystallization from suitable solvents
Chemical Reactions Analysis
Types of Reactions
5-[Methyl(propyl)amino]thianthren-5-ium iodide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones
Reduction: Reduction can lead to the formation of thianthrene derivatives
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
Oxidation: Thianthrene sulfoxide or sulfone
Reduction: Thianthrene derivatives with reduced sulfur atoms
Substitution: N-alkyl or N-acyl thianthrene derivatives
Scientific Research Applications
5-[Methyl(propyl)amino]thianthren-5-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis
Biology: Investigated for its potential as a bioactive compound in antimicrobial studies
Medicine: Explored for its potential therapeutic effects in treating certain diseases
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 5-[Methyl(propyl)amino]thianthren-5-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Inhibit Enzyme Activity: By binding to the active site of enzymes, it can inhibit their catalytic activity
Modulate Receptor Function: By interacting with cell surface receptors, it can alter signal transduction pathways
Disrupt Cellular Processes: By interfering with cellular processes, it can induce cell death or inhibit cell proliferation
Comparison with Similar Compounds
Similar Compounds
Thianthrene: The parent compound of 5-[Methyl(propyl)amino]thianthren-5-ium iodide
N-Methylthianthrene: A similar compound with a methyl group attached to the nitrogen atom
N-Propylthianthrene: A similar compound with a propyl group attached to the nitrogen atom
Uniqueness
This compound is unique due to its quaternary ammonium structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
61558-86-9 |
|---|---|
Molecular Formula |
C16H18INS2 |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-methyl-N-propylthianthren-5-ium-5-amine;iodide |
InChI |
InChI=1S/C16H18NS2.HI/c1-3-12-17(2)19-15-10-6-4-8-13(15)18-14-9-5-7-11-16(14)19;/h4-11H,3,12H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
ZYNNHWPAYYEMPF-UHFFFAOYSA-M |
Canonical SMILES |
CCCN(C)[S+]1C2=CC=CC=C2SC3=CC=CC=C31.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(Dimethylamino)propyl]phenol;hydrochloride](/img/structure/B14588738.png)

![2,2'-[6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-3,12-diyl]bis(N,N-dimethylacetamide)](/img/structure/B14588750.png)
![3-[(3-Amino-3-oxopropyl)sulfanyl]propane-1-sulfonic acid](/img/structure/B14588758.png)



![{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}methanol](/img/structure/B14588783.png)
![Phenol, 4-[5-[(2-chloroethyl)methylamino]-1H-1,2,4-triazol-3-yl]-](/img/structure/B14588784.png)


![1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-chloro-2-methylphenyl)amino]-](/img/structure/B14588800.png)
![{[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]methyl}benzene](/img/structure/B14588824.png)
![3-Chloro-4-(1-chloroethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B14588831.png)
